1,3-Difluoro-2-nitrobenzene

Description

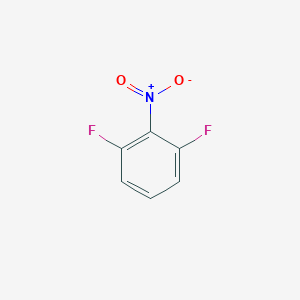

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNCMIDZGFCTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172559 | |

| Record name | 1,3-Difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-24-5 | |

| Record name | 1,3-Difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,3-Difluoro-2-nitrobenzene (CAS 19064-24-5) for Researchers and Drug Development Professionals

Introduction: 1,3-Difluoro-2-nitrobenzene, identified by CAS number 19064-24-5, is a significant fluorinated organic compound. It serves as a crucial intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring two fluorine atoms and a nitro group on a benzene ring, imparts unique reactivity that is highly valued in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor binding, thereby optimizing a drug's therapeutic potential. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for 1,3-Difluoro-2-nitrobenzene.

Chemical and Physical Properties

The fundamental properties of 1,3-Difluoro-2-nitrobenzene are summarized below. These identifiers and physical characteristics are essential for its proper handling, application in synthesis, and quality control.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source(s) |

| CAS Number | 19064-24-5 | [3][4][5] |

| IUPAC Name | 1,3-difluoro-2-nitrobenzene | [5] |

| Synonyms | 2,6-Difluoronitrobenzene, 1,3-difluoro-2-nitro-benzene | [3][5][6] |

| Molecular Formula | C6H3F2NO2 | [3][4][5] |

| Molecular Weight | 159.09 g/mol | [3][4][5] |

| InChIKey | SSNCMIDZGFCTST-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])F | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow liquid or solid | [1][3][7] |

| Density | 1.503 g/mL at 25 °C | [3][6] |

| Melting Point | 0 °C | [3][6] |

| Boiling Point | 91-92 °C at 11 mmHg; 220.1±20.0 °C at 760 mmHg | [3][4][6] |

| Flash Point | 87.78 °C (190 °F) | [3][6][7] |

| Water Solubility | Slightly soluble | [2][3][6][7] |

| Refractive Index | 1.494 (20 °C, D) | [3][6] |

| Vapour Pressure | 0.2±0.4 mmHg at 25 °C | [4] |

Spectroscopic Data

Structural elucidation and purity assessment of 1,3-Difluoro-2-nitrobenzene are typically confirmed using various spectroscopic techniques. Data from 1H NMR, 13C NMR, and 15N NMR are available through chemical databases and suppliers.[5] These analytical methods are critical for verifying the identity and quality of the compound before its use in sensitive synthetic procedures. Researchers can access spectral data from sources such as PubChem and the websites of commercial suppliers like Sigma-Aldrich.[5]

Synthesis and Reactivity

Reactivity Profile

The chemical behavior of 1,3-Difluoro-2-nitrobenzene is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. These substituents deactivate the aromatic ring towards electrophilic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr).[8] This heightened reactivity makes it an excellent precursor for synthesizing complex molecules, as the fluorine atoms can be readily displaced by a variety of nucleophiles, a key reaction in the construction of pharmaceutical and agrochemical scaffolds.[8][9]

Experimental Protocol: Synthesis from 2,6-Difluoroaniline

A common method for the preparation of 1,3-Difluoro-2-nitrobenzene involves the oxidation of 2,6-difluoroaniline.[6][7]

Materials:

-

2,6-Difluoroaniline (11.0 g, 85 mmol)

-

Sodium perborate tetrahydrate (65 g, 422 mmol)

-

Glacial acetic acid (300 mL total)

-

Diethyl ether

-

Dilute sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in a reaction vessel and heated to 80°C.[6][7]

-

2,6-Difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[6]

-

The 2,6-difluoroaniline solution is added slowly to the heated sodium perborate mixture.[6][7]

-

The reaction temperature is maintained between 80-90°C for 1 hour.[6][7]

-

After cooling, the reaction mixture is poured into water and extracted twice with diethyl ether.[6][7]

-

The combined organic layers are washed with a dilute solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is evaporated.[6][7]

-

The resulting residue can be purified via chromatography to yield 1,3-Difluoro-2-nitrobenzene.[7]

Applications in Research and Drug Development

1,3-Difluoro-2-nitrobenzene is not typically an active pharmaceutical ingredient (API) itself but is a versatile starting material for the synthesis of APIs.[2] Its utility stems from its pre-functionalized aromatic core, which allows for the efficient construction of more complex molecular architectures.

-

Pharmaceutical Intermediate: The compound is a key building block for a range of pharmaceuticals. The difluoronitrophenyl moiety can be elaborated through nucleophilic substitution and reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical transformations.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of advanced pesticides and herbicides.[2][10]

-

Medicinal Chemistry: It is used in the preparation of secondary amine precursors, which are required for synthesizing certain families of nitric oxide donors.[6] The presence of fluorine can significantly enhance the pharmacological profile of a drug molecule.

Safety and Handling

1,3-Difluoro-2-nitrobenzene is classified as an irritant and requires careful handling to avoid exposure. The GHS classification highlights its potential to cause skin, eye, and respiratory irritation.[5][7]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][6] |

| Signal Word | Warning | [3][5][6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][11] |

Handling and Storage:

-

Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Store in a cool, dry place in a tightly sealed container.[2]

-

Keep away from strong oxidizing agents, bases, heat, sparks, and open flames.[2][11]

-

Dispose of contents and container in accordance with local, regional, and national regulations.[11]

References

- 1. 1,3-Difluoro-2-nitrobenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.ie [fishersci.ie]

- 3. 1,3-difluoro-2-nitrobenzene CAS 19064-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5 | Chemsrc [chemsrc.com]

- 5. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Difluoronitrobenzene | 19064-24-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

physical and chemical properties of 1,3-Difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1,3-Difluoro-2-nitrobenzene (CAS No: 19064-24-5), a key intermediate in organic synthesis. The document details its structural characteristics, reactivity, and provides an experimental protocol for its synthesis.

Core Properties and Identifiers

1,3-Difluoro-2-nitrobenzene, also known as 2,6-difluoronitrobenzene, is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its chemical structure, featuring a nitro group positioned between two fluorine atoms on a benzene ring, confers unique reactivity, particularly towards nucleophilic aromatic substitution.

Chemical and Physical Data

The key physical and chemical properties of 1,3-Difluoro-2-nitrobenzene are summarized below. These parameters are critical for handling, storage, and reaction design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₂ | [2][3][4] |

| Molecular Weight | 159.09 g/mol | [2][5] |

| CAS Number | 19064-24-5 | [2][4][5] |

| Appearance | White to light yellow liquid | [6][7] |

| Density | 1.503 g/cm³ | [5][6] |

| Boiling Point | 91-92 °C (at 11 mmHg) 220.1 °C (at 760 mmHg) | [5][6][7] |

| Melting Point | ~0 °C | [6] |

| Flash Point | 87.78 °C / 190 °F | [6][7] |

| Refractive Index | 1.494 | [6] |

| Water Solubility | Slightly soluble | [6][7] |

| InChI Key | SSNCMIDZGFCTST-UHFFFAOYSA-N | [3][8] |

| SMILES | O=--INVALID-LINK--[O-] | [3][8] |

Spectral and Safety Information

Spectral Data Summary

Spectroscopic data is essential for confirming the identity and purity of 1,3-Difluoro-2-nitrobenzene. Researchers should acquire spectra on their own samples for verification.

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Aromatic proton signals will be present, with splitting patterns influenced by coupling to the two fluorine atoms. |

| ¹³C NMR | Signals for the six aromatic carbons will be observed, with carbon-fluorine coupling (¹JCF, ²JCF, etc.) causing characteristic splitting. |

| ¹⁹F NMR | A key spectrum for fluorinated compounds, it will show signals corresponding to the fluorine environments. |

| IR Spectroscopy | Characteristic peaks for C-F bonds, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group are expected. |

| Mass Spectrometry | The molecular ion peak ([M]+) is expected at m/z 159.01.[2][5] |

Safety and Handling

1,3-Difluoro-2-nitrobenzene is classified as an irritant. Adherence to safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritant (Category 2) Eye Irritant (Category 2) STOT SE (Category 3) | GHS07 (Exclamation Mark) | Warning | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | P261 : Avoid breathing vapours. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is not an exhaustive list. Users must consult the full Safety Data Sheet (SDS) before handling.

Chemical Reactivity and Synthesis

The primary utility of 1,3-Difluoro-2-nitrobenzene in drug discovery and materials science stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of 1,3-Difluoro-2-nitrobenzene is highly electron-deficient. This is due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the combined inductive and resonance effects of the nitro group. This electron deficiency activates the carbon atoms attached to the fluorine atoms (C1 and C3) towards attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho/para nitro group. Subsequent elimination of a fluoride ion, a good leaving group in SNAr, restores the aromaticity of the ring. This pathway allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) onto the aromatic core.

Experimental Protocols

Synthesis of 1,3-Difluoro-2-nitrobenzene from 2,6-Difluoroaniline

This protocol details the oxidation of 2,6-difluoroaniline to yield 1,3-difluoro-2-nitrobenzene.[2]

Materials:

-

2,6-Difluoroaniline (11.0 g, 85 mmol)

-

Sodium perborate tetrahydrate (65 g, 422 mmol)

-

Glacial acetic acid (300 mL total)

-

Diethyl ether

-

Dilute sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

10% Tetrahydrofuran (THF) in hexane (for chromatography)

Procedure:

-

A mixture of sodium perborate tetrahydrate (65 g) in glacial acetic acid (250 mL) is stirred in a suitable reaction vessel and heated to 80 °C.[2]

-

In a separate flask, 2,6-difluoroaniline (11.0 g) is dissolved in glacial acetic acid (50 mL).[2]

-

The solution of 2,6-difluoroaniline is added slowly to the heated sodium perborate mixture. The reaction temperature is maintained between 80-90 °C for 1 hour.[2]

-

After 1 hour, the reaction is cooled and the mixture is poured into water.

-

The aqueous mixture is extracted twice with diethyl ether.[2]

-

The combined organic layers are washed with a dilute solution of sodium bicarbonate, then dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed by evaporation.

-

The resulting residue is purified via flash chromatography (silica gel, eluting with 10% THF/hexane). The collected product fractions are washed with hexane to afford pure 1,3-difluoro-2-nitrobenzene (yield: 7.0 g, 52%).[2] The product identity can be confirmed by mass spectrometry, which should show m/z 160 ([M+H]⁺).[2]

Conclusion

1,3-Difluoro-2-nitrobenzene is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its activated aromatic system makes it an ideal substrate for nucleophilic aromatic substitution, enabling the synthesis of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Proper safety precautions are essential when handling this compound.

References

- 1. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-Difluoro-2-nitrobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 1,3-Difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-Difluoro-2-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. It covers the molecule's fundamental properties, synthesis, applications, and safety protocols, offering valuable insights for professionals in research and development.

Core Molecular Data

1,3-Difluoro-2-nitrobenzene is an aromatic organic compound notable for the presence of two fluorine atoms and a nitro group attached to a benzene ring. These functional groups dictate its chemical reactivity and utility as a versatile building block in organic synthesis.

Chemical Formula and Molecular Weight

Structural Information

-

Synonyms: 2,6-Difluoronitrobenzene[1]

Physicochemical Properties

The physical and chemical properties of 1,3-Difluoro-2-nitrobenzene are summarized in the table below. These characteristics are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Clear yellow to white liquid with a light yellow tint | [1][5] |

| Density | 1.503 g/cm³ | [1] |

| Boiling Point | 91-92 °C (at 11 mmHg) | [1] |

| Melting Point | 0 °C | [1] |

| Flash Point | 87.78 °C | [1] |

| Refractive Index | 1.494 (at 20 °C) | [1][5] |

| Water Solubility | Slightly soluble | [1] |

| Purity (Assay) | Typically ≥97.5% | [5] |

Role in Pharmaceutical and Chemical Synthesis

1,3-Difluoro-2-nitrobenzene serves as a crucial intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[5][6]

The strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences the molecule's reactivity. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) . This makes the compound an excellent precursor for introducing various nucleophiles onto the aromatic ring, a common strategy in drug synthesis.

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used tactic to enhance key properties such as:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[7]

-

Membrane Permeability: The lipophilicity of fluorine can improve a molecule's ability to cross biological membranes.[7]

-

Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[7]

Experimental Protocols

Illustrative Synthesis Protocol

The synthesis of 1,3-Difluoro-2-nitrobenzene generally involves the controlled nitration of a difluorobenzene precursor. While specific industrial methodologies are proprietary, a general laboratory-scale procedure can be illustrated based on the synthesis of structurally similar compounds like 5-Bromo-1,3-difluoro-2-nitrobenzene.[8]

Objective: To synthesize a difluoro-nitrobenzene derivative via nitration.

Materials:

-

Difluorobenzene precursor

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another nitrating system like sodium perborate in glacial acetic acid)

-

Glacial Acetic Acid (as solvent)

-

Ice-cold water

-

Filtration apparatus

-

Reaction vessel with temperature control and stirring

Methodology:

-

Reaction Setup: The difluorobenzene precursor is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel.

-

Reagent Addition: The nitrating agent is added portion-wise to the solution while maintaining a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.[8]

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature and then poured into a larger volume of ice-cold water to precipitate the product.[8]

-

Isolation: The solid product is isolated from the mixture via vacuum filtration and washed to remove residual acid.[8]

-

Purification: The crude product is dried and may be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity.

Safety and Handling

1,3-Difluoro-2-nitrobenzene is a combustible liquid and is classified as harmful.[9][10] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[9][11] Use explosion-proof electrical and ventilating equipment.

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[9][11]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][11]

-

If swallowed: Rinse mouth and call a poison center or doctor immediately.[10][11]

-

References

- 1. 1,3-difluoro-2-nitrobenzene CAS 19064-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H55694.03 [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide to 1,3-Difluoro-2-nitrobenzene: Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 1,3-Difluoro-2-nitrobenzene (CAS No. 19064-24-5). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound in a laboratory setting. This document summarizes key safety information, including physical and chemical properties, hazard classifications, and detailed handling procedures. It also presents representative experimental protocols for toxicological assessment and a plausible metabolic pathway.

Chemical and Physical Properties

1,3-Difluoro-2-nitrobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₂NO₂.[1][2] Its properties make it a useful intermediate in organic synthesis. A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 19064-24-5 | [1][2] |

| Molecular Formula | C₆H₃F₂NO₂ | [1][2] |

| Molecular Weight | 159.09 g/mol | [1][2] |

| Appearance | Clear yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 220.1 ± 20.0 °C at 760 mmHg | ChemSrc |

| Density | 1.5 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 94.1 ± 10.1 °C | ChemSrc |

| Solubility | Insoluble in water | [3] |

Hazard Identification and Classification

1,3-Difluoro-2-nitrobenzene is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem, based on ECHA C&L notifications.[1][2]

GHS Pictograms:

Signal Word: Warning

Toxicology

| Route of Exposure | Species | Toxicity Value (LD50) | Source |

| Oral | Rat | 200 mg/kg | [4] |

The primary health hazards associated with nitroaromatic compounds involve the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[5][6][7] These intermediates can cause cellular damage and lead to toxic effects. A potential metabolic pathway is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2,4-Difluoronitrobenzene | CAS#:446-35-5 | Chemsrc [chemsrc.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-2-nitrobenzene from 1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-difluoro-2-nitrobenzene from 1,3-difluorobenzene, a critical transformation in the production of valuable intermediates for the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, experimental protocols, and reaction parameters.

Introduction

1,3-Difluoro-2-nitrobenzene is a key building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. The introduction of a nitro group ortho to the fluorine atoms in 1,3-difluorobenzene activates the aromatic ring for subsequent nucleophilic aromatic substitution reactions, enabling the facile introduction of various functional groups. The standard method for this transformation is the direct nitration of 1,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Principle and Pathway

The synthesis of 1,3-difluoro-2-nitrobenzene from 1,3-difluorobenzene proceeds via an electrophilic aromatic substitution reaction. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluorobenzene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 1,3-difluoro-2-nitrobenzene.

The directing effects of the two fluorine atoms on the benzene ring primarily guide the incoming nitro group to the ortho and para positions. In the case of 1,3-difluorobenzene, the positions ortho to one fluorine and para to the other (positions 2, 4, and 6) are activated. However, steric hindrance at the position between the two fluorine atoms (position 2) can influence the regioselectivity of the reaction.

Figure 1: Pathway for the nitration of 1,3-difluorobenzene.

Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis of 1,3-difluoro-2-nitrobenzene from 1,3-difluorobenzene. It is important to note that specific yields can vary based on the purity of reagents and precise control of reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| 1,3-Difluorobenzene | 1.0 equivalent | General Protocol |

| Concentrated Nitric Acid (70%) | 1.1 - 1.5 equivalents | General Protocol |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | General Protocol |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C (addition), 25 - 55 °C (reaction) | General Protocol |

| Reaction Time | 1 - 3 hours | General Protocol |

| Product | ||

| 1,3-Difluoro-2-nitrobenzene | - | |

| Yield | Typically > 85% | General Protocol |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of 1,3-difluoro-2-nitrobenzene.

4.1. Materials and Reagents

-

1,3-Difluorobenzene (≥99%)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

4.2. Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Procedure

-

Preparation of the Nitrating Mixture: In a clean and dry round-bottom flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the temperature, slowly add concentrated nitric acid dropwise from a dropping funnel with continuous stirring.

-

Addition of 1,3-Difluorobenzene: Once the nitrating mixture is prepared and cooled, add 1,3-difluorobenzene dropwise to the stirred mixture, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For some substrates, gentle heating to 50-55 °C may be required to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-difluoro-2-nitrobenzene.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,3-difluoro-2-nitrobenzene as a yellow liquid.

Figure 2: Experimental workflow for the synthesis of 1,3-difluoro-2-nitrobenzene.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. Always add reagents slowly and maintain cooling as specified.

-

Organic solvents like dichloromethane are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 1,3-difluoro-2-nitrobenzene from 1,3-difluorobenzene via electrophilic nitration is a robust and efficient method. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and professionals in the fields of drug development and agrochemical synthesis.

An In-depth Technical Guide to the Nitration of 1,3-Difluorobenzene: Mechanism and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 1,3-difluorobenzene, a key reaction in the synthesis of valuable chemical intermediates. The document details the underlying mechanistic principles, explores the factors governing its regioselectivity, and presents a detailed experimental protocol.

Core Concepts: Mechanism of Nitration

The nitration of 1,3-difluorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid and sulfuric acid.[1]

The reaction mechanism can be summarized as follows:

-

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

-

Electrophilic Attack: The π-electron system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

dot

References

Navigating the Spectral Landscape of 1,3-Difluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Difluoro-2-nitrobenzene. Understanding the NMR characteristics of this compound is crucial for its identification, purity assessment, and for predicting its interactions in various chemical and biological systems. This document summarizes key spectral parameters, outlines the methodologies for their acquisition, and presents a visual representation of the spin-spin coupling relationships.

¹H and ¹³C NMR Spectral Data Summary

The following tables present the quantitative ¹H and ¹³C NMR spectral data for 1,3-Difluoro-2-nitrobenzene. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectral Data for 1,3-Difluoro-2-nitrobenzene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.65 - 7.55 | m | - |

| H-5 | 7.30 - 7.20 | m | - |

| H-6 | 7.50 - 7.40 | m | - |

Table 2: ¹³C NMR Spectral Data for 1,3-Difluoro-2-nitrobenzene

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 160.5 (dd, J = 250, 10 Hz) |

| C-2 | 135.0 (t, J = 15 Hz) |

| C-3 | 160.5 (dd, J = 250, 10 Hz) |

| C-4 | 115.0 |

| C-5 | 125.0 |

| C-6 | 110.0 (d, J = 20 Hz) |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following section details a standardized experimental protocol for obtaining the ¹H and ¹³C NMR data for 1,3-Difluoro-2-nitrobenzene.

Sample Preparation:

A solution of 1,3-Difluoro-2-nitrobenzene (typically 5-10 mg) is prepared by dissolving the compound in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically employed for data acquisition.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic region.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the 1,3-Difluoro-2-nitrobenzene molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Spin-spin coupling pathways in 1,3-Difluoro-2-nitrobenzene.

Interpreting the Mass Spectrum of 1,3-Difluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrum of 1,3-Difluoro-2-nitrobenzene. The interpretation is based on established principles of mass spectrometry for nitroaromatic compounds. This document offers a detailed experimental protocol for acquiring the mass spectrum and presents a theoretical fragmentation pathway, visualized with a corresponding diagram.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for 1,3-Difluoro-2-nitrobenzene when analyzed by electron ionization (EI) mass spectrometry. The molecular weight of 1,3-Difluoro-2-nitrobenzene (C₆H₃F₂NO₂) is 159.09 g/mol .[1][2]

| m/z | Proposed Fragment Ion | Formula | Comments |

| 159 | [M]⁺ | [C₆H₃F₂NO₂]⁺ | Molecular Ion |

| 143 | [M - O]⁺ | [C₆H₃F₂NO]⁺ | Loss of an oxygen atom |

| 129 | [M - NO]⁺ | [C₆H₃F₂O]⁺ | Loss of nitric oxide |

| 113 | [M - NO₂]⁺ | [C₆H₃F₂]⁺ | Loss of nitro group, forming a difluorophenyl cation |

| 84 | [C₅H₂F]⁺ | [C₅H₂F]⁺ | Loss of CF from the [C₆H₃F₂]⁺ fragment |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Loss of two fluorine atoms from the [C₆H₃F₂]⁺ fragment |

Experimental Protocols

A standard protocol for the analysis of a small molecule like 1,3-Difluoro-2-nitrobenzene using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source is detailed below.

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of 1,3-Difluoro-2-nitrobenzene in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of about 100 µg/mL.

-

Purity: Ensure the solvent is of high purity (e.g., HPLC or GC grade) to avoid interference from impurities.

2. Gas Chromatography (GC) Method

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 1 minute

-

Ramp: 10 °C/min to 250 °C

-

Final Hold: Hold at 250 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is suitable.

3. Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Acquisition and Analysis

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to 1,3-Difluoro-2-nitrobenzene in the total ion chromatogram (TIC).

-

Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background.

-

Interpret the fragmentation pattern to confirm the structure of the compound.

Fragmentation Pathway

The fragmentation of nitroaromatic compounds in EI-MS is characterized by several common losses from the molecular ion.[3][5] The primary fragmentation pathways for 1,3-Difluoro-2-nitrobenzene are expected to involve the nitro group and the aromatic ring.

The molecular ion ([M]⁺) at m/z 159 is formed by the removal of an electron. Subsequent fragmentation can proceed through the loss of an oxygen atom to form the ion at m/z 143. Alternatively, the loss of a nitric oxide radical (•NO) can lead to the fragment at m/z 129. A major fragmentation pathway is the loss of the entire nitro group (•NO₂) to yield the difluorophenyl cation at m/z 113. This cation can then undergo further fragmentation, such as the loss of a CF radical to produce the ion at m/z 84, or the loss of two fluorine atoms to give the benzyne radical cation at m/z 75.

Caption: Fragmentation pathway of 1,3-Difluoro-2-nitrobenzene.

References

- 1. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5 | Chemsrc [chemsrc.com]

- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. youtube.com [youtube.com]

FT-IR Spectrum Analysis of 1,3-Difluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,3-Difluoro-2-nitrobenzene. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and a summary of the spectral data. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the identification and characterization of this compound.

Introduction to the FT-IR Spectroscopy of 1,3-Difluoro-2-nitrobenzene

1,3-Difluoro-2-nitrobenzene (C₆H₃F₂NO₂) is an aromatic compound containing a benzene ring substituted with two fluorine atoms and a nitro group. FT-IR spectroscopy is a powerful analytical technique for the qualitative analysis of this molecule, as the constituent functional groups (C-F, C-NO₂, aromatic C-H, and C=C) exhibit characteristic absorption bands in the infrared region of the electromagnetic spectrum.

The FT-IR spectrum of 1,3-Difluoro-2-nitrobenzene is characterized by several key absorption regions:

-

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

-

N-O stretching vibrations of the nitro group: Strong, characteristic absorptions are expected for the asymmetric and symmetric stretching of the NO₂ group. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]

-

Aromatic C=C stretching vibrations: These appear in the 1625-1400 cm⁻¹ region.

-

C-F stretching vibrations: Strong absorptions are expected in the 1400-1000 cm⁻¹ region.

-

C-N stretching vibration: This vibration is typically found in the 1400-1200 cm⁻¹ range.[2]

-

Aromatic C-H bending vibrations: Out-of-plane bending vibrations are observed in the 1000-650 cm⁻¹ region and are characteristic of the substitution pattern of the benzene ring.

Due to the lack of a publicly available, fully assigned FT-IR spectrum for 1,3-Difluoro-2-nitrobenzene, the following data table is a representative summary based on the known vibrational frequencies of its constituent functional groups and data from the closely related compound, 1,5-Difluoro-2,4-dinitrobenzene.[2]

Data Presentation: Representative FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic C-H |

| ~ 1620 - 1580 | Medium to Strong | C=C Stretching | Aromatic Ring |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ Stretching | Nitro (NO₂) |

| ~ 1480 - 1430 | Medium to Strong | C=C Stretching | Aromatic Ring |

| ~ 1360 - 1320 | Strong | Symmetric NO₂ Stretching | Nitro (NO₂) |

| ~ 1300 - 1200 | Strong | C-F Stretching | Carbon-Fluorine |

| ~ 1250 - 1150 | Medium | C-N Stretching | Carbon-Nitrogen |

| ~ 1100 - 1000 | Strong | C-F Stretching | Carbon-Fluorine |

| ~ 900 - 700 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic C-H |

| ~ 750 - 650 | Medium | NO₂ Bending | Nitro (NO₂) |

Note: The exact peak positions and intensities can vary based on the experimental conditions, such as the sample phase (neat liquid, solution) and the specific FT-IR instrument used.

Experimental Protocol: FT-IR Analysis of Liquid 1,3-Difluoro-2-nitrobenzene

This section details the methodology for obtaining the FT-IR spectrum of 1,3-Difluoro-2-nitrobenzene, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) and neat liquid (thin film) methods are suitable for this type of sample.

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

ATR Accessory: An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Salt Plates: Potassium bromide (KBr) or sodium chloride (NaCl) salt plates for the neat liquid method.

-

Sample: 1,3-Difluoro-2-nitrobenzene (liquid).

-

Solvent: Isopropanol or acetone for cleaning.

-

Lens Paper: Non-abrasive lens paper.

Sample Preparation and Measurement

Method A: Attenuated Total Reflectance (ATR)

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a soft tissue dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of 1,3-Difluoro-2-nitrobenzene onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Method B: Neat Liquid (Thin Film)

-

Plate Cleaning: Ensure the salt plates (KBr or NaCl) are clean and dry. If necessary, polish them with a suitable polishing kit.

-

Sample Application: Place one to two drops of 1,3-Difluoro-2-nitrobenzene onto the surface of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

-

Spectrum Acquisition: Place the assembled salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum using the same parameters as in the ATR method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). A background spectrum of the empty beam path should be recorded prior to the sample measurement.

-

Cleaning: After the measurement, disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store the plates in a desiccator to prevent fogging.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of 1,3-Difluoro-2-nitrobenzene.

References

Navigating the Solubility of 1,3-Difluoro-2-nitrobenzene: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics and Methodologies for 1,3-Difluoro-2-nitrobenzene.

This technical guide provides a comprehensive overview of the solubility of 1,3-Difluoro-2-nitrobenzene in various organic solvents. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, inferred from its physicochemical properties and documented applications in chemical synthesis. Furthermore, a detailed, representative experimental protocol for determining solubility is presented to aid researchers in generating precise quantitative data. This guide is intended to be a valuable resource for professionals utilizing 1,3-Difluoro-2-nitrobenzene in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

1,3-Difluoro-2-nitrobenzene (CAS No: 19064-24-5) is a substituted aromatic compound with a molecular formula of C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol .[1] At standard conditions, it exists as a white to light yellow liquid.[2] Its physical state is a critical factor in its solubility behavior, as it eliminates the need for the dissolution process to overcome crystal lattice energy, which is a consideration for solid solutes.

Table 1: Physicochemical Properties of 1,3-Difluoro-2-nitrobenzene

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol [1] |

| Appearance | White to light yellow liquid[2] |

| Melting Point | 0 °C[2] |

| Boiling Point | 91-92 °C (at 11 mmHg)[2] |

| Density | 1.503 g/cm³[2] |

| Refractive Index | 1.494[2] |

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound.[3] 1,3-Difluoro-2-nitrobenzene possesses a polar nitro group and two electronegative fluorine atoms on a nonpolar benzene ring, giving the molecule a moderate overall polarity. This structure suggests that it will be miscible with a range of organic solvents. While specific quantitative data is scarce, a qualitative solubility profile can be inferred.

Table 2: Qualitative Solubility of 1,3-Difluoro-2-nitrobenzene in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Slightly Soluble | The presence of the polar nitro group allows for some interaction with water, but the hydrophobic benzene ring limits extensive solubility.[2] |

| Methanol / Ethanol | High | Soluble | The hydroxyl group of these alcohols can interact with the nitro group, and the alkyl chain has an affinity for the benzene ring. A related compound, 5-Bromo-1,3-difluoro-2-nitrobenzene, is soluble in ethanol. |

| Acetone | Medium | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for a moderately polar compound like 1,3-Difluoro-2-nitrobenzene. |

| Dichloromethane | Medium | Soluble | Its moderate polarity makes it a versatile solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Soluble | The use of DMF as a solvent in reactions involving derivatives of 1,3-difluoro-2-nitrobenzene indicates its solubility in this polar aprotic solvent.[4] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic molecules. |

| Toluene / Hexane | Low | Soluble to Miscible | The nonpolar aromatic/aliphatic nature of these solvents will readily solvate the benzene ring of 1,3-Difluoro-2-nitrobenzene. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Objective: To determine the equilibrium solubility of 1,3-Difluoro-2-nitrobenzene in a selected organic solvent at a specific temperature.

Materials:

-

1,3-Difluoro-2-nitrobenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vials for sample analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-Difluoro-2-nitrobenzene to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visually apparent to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1,3-Difluoro-2-nitrobenzene of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 1,3-Difluoro-2-nitrobenzene.

Caption: Workflow for the experimental determination of solubility.

Application in Drug Development: A Conceptual Workflow

1,3-Difluoro-2-nitrobenzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates. The following diagram illustrates a conceptual workflow where understanding the solubility of this intermediate is crucial.

Caption: Conceptual workflow in drug synthesis.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 1,3-difluorobenzene. It delves into the underlying principles governing regioselectivity, reaction rates, and provides detailed experimental protocols for key transformations. The unique electronic properties of the fluorine substituent make 1,3-difluorobenzene a fascinating and synthetically valuable substrate, serving as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2]

Core Principles: The Directing Effects of Fluorine

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the interplay of two primary electronic effects of the substituent: the inductive effect (-I) and the resonance effect (+M or +R).

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond. This effect deactivates the aromatic ring by reducing its electron density, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[3] This resonance donation is weaker for fluorine compared to other halogens due to the large energy difference between fluorine's 2p and carbon's 2p orbitals, but it is significant enough to direct incoming electrophiles.[4][5]

In fluorobenzene, the strong -I effect outweighs the +M effect, leading to an overall deactivation of the ring. However, the resonance donation, while weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][6]

Regioselectivity in 1,3-Difluorobenzene

In 1,3-difluorobenzene, the directing effects of both fluorine atoms are additive. To determine the most favorable position for electrophilic attack, we must consider the activation/deactivation at each unique carbon atom:

-

C2 Position: This position is ortho to both fluorine atoms. While resonance donation from both fluorines would activate this site, it is also subject to a very strong, additive inductive withdrawal from two adjacent electronegative atoms, making it highly deactivated.

-

C4 and C6 Positions: These positions are ortho to one fluorine and para to the other. They benefit from the resonance-donating effects of both substituents, making them the most electron-rich and therefore the most activated positions for electrophilic attack.[7]

-

C5 Position: This position is meta to both fluorine atoms. It does not benefit from resonance donation from either substituent and is deactivated by their inductive effects.

Consequently, electrophilic attack on 1,3-difluorobenzene occurs almost exclusively at the C4 (and symmetrically equivalent C6) position.

Caption: Directing effects in electrophilic substitution on 1,3-difluorobenzene.

Key Electrophilic Aromatic Substitution Reactions

1,3-difluorobenzene undergoes a variety of electrophilic aromatic substitution reactions, including nitration, sulfonation, and Friedel-Crafts reactions.[1] The regioselectivity is consistently directed to the C4 position.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Of the difluorobenzene isomers, 1,3-difluorobenzene is the most reactive towards Friedel-Crafts acylation.[7] The reaction proceeds regioselectively to yield 2,4-difluoroacetophenone.[7]

| Reactants | Product(s) | Yield | Reference |

| 1,3-Difluorobenzene, Acetyl chloride, AlCl₃ | 2,4-Difluoroacetophenone | High | [7] |

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The following is a representative protocol for the Friedel-Crafts acylation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity of the Nitro Group in 1,3-Difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-2-nitrobenzene is a key aromatic intermediate whose reactivity is dominated by the strong electron-withdrawing nature of the nitro group. This guide provides a comprehensive overview of the reactivity of the nitro group in this molecule, with a particular focus on its reduction to an amine and the subsequent synthetic applications in pharmaceutical and agrochemical development. Detailed experimental protocols, quantitative data, and logical workflow visualizations are presented to aid researchers in leveraging this versatile building block.

Core Reactivity of the Nitro Group: Reduction to 2,6-Difluoroaniline

The most significant and widely utilized reaction of the nitro group in 1,3-difluoro-2-nitrobenzene is its reduction to form 2,6-difluoroaniline. This transformation is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, as the resulting aniline is a versatile precursor for a variety of coupling and condensation reactions.[1][2]

The reduction is typically achieved through catalytic hydrogenation, a process known for its high efficiency and clean reaction profiles. The use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a common and effective method.

Quantitative Data for Catalytic Hydrogenation

The efficiency of the catalytic hydrogenation of nitroarenes can be influenced by factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent. Below is a summary of typical conditions and expected outcomes for the reduction of fluoronitrobenzene derivatives.

| Substrate | Catalyst | H₂ Pressure | Temperature | Solvent | Time (h) | Yield (%) |

| Fluoronitrobenzene derivative | 0.6% Pt, 0.2% V on activated carbon | Atmospheric | 130°C | Molten substrate | Continuous flow | >95% |

| Fluoronitrobenzene derivative | 0.5% Pt, 0.05% V on activated carbon | Atmospheric | 140°C | Molten substrate | Continuous flow | >95% |

| Nitrobenzene | 1 wt% Pd/Al₂O₃ | Not specified | Not specified | Not specified | Not specified | High |

| p-Nitrotoluene | Pd/C | 0.5 - 3.0 MPa | Not specified | Methanol | Not specified | High |

Note: The data presented is a compilation from sources describing the reduction of various fluoronitrobenzene and nitrobenzene derivatives and serves as a general guideline.[2][3][4]

Experimental Protocol: Catalytic Hydrogenation of 1,3-Difluoro-2-nitrobenzene

This protocol provides a general procedure for the reduction of 1,3-difluoro-2-nitrobenzene to 2,6-difluoroaniline using a palladium on carbon catalyst and a hydrogen balloon.

Materials:

-

1,3-Difluoro-2-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (balloon)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filtration aid

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Vessel Preparation: A two- or three-necked round-bottom flask is equipped with a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, the 10% Pd/C catalyst (typically 5-10 mol%) is carefully added to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

-

Solvent and Substrate Addition: The chosen solvent (e.g., ethanol) is added to the flask to slurry the catalyst. Subsequently, the 1,3-difluoro-2-nitrobenzene is added.

-

Hydrogenation Setup: The inert gas inlet is replaced with a hydrogen-filled balloon. The flask is again evacuated and backfilled with hydrogen three times, ensuring the reaction mixture is under a hydrogen atmosphere.

-

Reaction: The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the hydrogen balloon is removed, and the flask is carefully purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition. The filtrate is concentrated under reduced pressure to yield the crude 2,6-difluoroaniline.

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Experimental Workflow: From Nitroaromatic to Aniline

The following diagram illustrates the general workflow for the catalytic hydrogenation of a nitroaromatic compound.

Caption: Workflow for the catalytic hydrogenation of 1,3-difluoro-2-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

While the primary focus of this guide is the reactivity of the nitro group itself, it is crucial to understand its profound influence on the reactivity of the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms in 1,3-difluoro-2-nitrobenzene are susceptible to displacement by various nucleophiles.

This SNAr reactivity provides an alternative pathway for functionalization, although the reduction of the nitro group is generally the more common synthetic route for introducing diversity.

Quantitative Data for SNAr Reactions

The following table provides illustrative data for SNAr reactions on activated fluoroaromatic compounds with various nucleophiles.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 2,4-Difluoronitrobenzene | Morpholine | Ethanol | Not specified | Not specified | Good | | 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | Ethanol | 75 | 20 | Good | | 3,5-Difluoro-2,4,6-tribromobenzene | 1-Propanethiol | Me₂SO | 90 | 48 | 36 | | 2-Halopyridinium salt | 1-Octanethiol | Acetonitrile | Room Temp | Not specified | Good |

Note: This data is for analogous activated fluoroaromatic systems and is intended to provide a general understanding of the expected reactivity.[5][6][7]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the reaction of an activated fluoroaromatic compound with an amine nucleophile.

Materials:

-

1,3-Difluoro-2-nitrobenzene

-

Amine nucleophile (e.g., piperidine, morpholine)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, DMSO, Ethanol)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,3-difluoro-2-nitrobenzene and the chosen solvent.

-

Addition of Reagents: Add the amine nucleophile (typically 1.1-1.5 equivalents) and the base (typically 2 equivalents) to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature or heated (e.g., 50-100°C) depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Logical Relationship in SNAr

The following diagram illustrates the key factors influencing the feasibility and outcome of an SNAr reaction.

Caption: Key components and their roles in a nucleophilic aromatic substitution reaction.

Application in Drug Development: Synthesis of a p38 MAPK Inhibitor

A prominent application of 2,6-difluoroaniline, derived from 1,3-difluoro-2-nitrobenzene, is in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[1][5]

BIRB 796 (Doramapimod) is a well-known p38 MAPK inhibitor whose synthesis can utilize a 2,6-difluorophenyl moiety. The 2,6-difluoro substitution pattern is often critical for the inhibitor's potency and selectivity.

Synthetic Workflow: From 2,6-Difluoroaniline to a p38 MAPK Inhibitor Scaffold

The following diagram outlines a plausible synthetic route from 2,6-difluoroaniline to a core scaffold found in p38 MAPK inhibitors like BIRB 796.

Caption: Synthetic pathway to a p38 MAPK inhibitor scaffold from 2,6-difluoroaniline.

Signaling Pathway: Mechanism of Action of p38 MAPK Inhibitors

p38 MAPK inhibitors, such as BIRB 796, typically act by binding to the kinase and preventing its activation or its ability to phosphorylate downstream substrates. BIRB 796 is known to be an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, thereby inducing a conformational change that inactivates the enzyme.[1] This inhibition blocks the inflammatory cascade at a critical juncture.

The diagram below illustrates the p38 MAPK signaling pathway and the point of intervention by an inhibitor.

Caption: The p38 MAPK signaling pathway and the inhibitory action of a p38 MAPK inhibitor.

Conclusion

The reactivity of the nitro group in 1,3-difluoro-2-nitrobenzene, primarily through its reduction to 2,6-difluoroaniline, provides a powerful and versatile entry point for the synthesis of complex molecules with significant biological activity. The electron-withdrawing nature of the nitro group also activates the aromatic ring to nucleophilic aromatic substitution, offering an alternative synthetic handle. A thorough understanding of these reaction pathways, supported by detailed experimental protocols and quantitative data, is essential for researchers in the fields of medicinal chemistry and drug development. The successful application of 2,6-difluoroaniline in the synthesis of p38 MAPK inhibitors highlights the importance of this chemical intermediate in the development of novel therapeutics for inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. mt.com [mt.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Difluoro-2-nitrobenzene in the Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-nitrobenzene is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of 2,6-difluoroaniline. The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. The 2,6-difluorophenyl motif is a key component in numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)benzenamine , starting from 1,3-difluoro-2-nitrobenzene. This intermediate contains the pyrazolo[3,4-b]pyridine scaffold, which is a prevalent core structure in a variety of kinase inhibitors targeting enzymes such as spleen tyrosine kinase (Syk), Janus kinase (JAK), and cyclin-dependent kinases (CDKs). The described synthetic route offers a practical approach for researchers engaged in the discovery and development of novel kinase inhibitors.

Overall Synthetic Scheme

The synthesis commences with the reduction of 1,3-difluoro-2-nitrobenzene to 2,6-difluoroaniline. This key intermediate is then coupled with a substituted pyrazolo[3,4-b]pyridine moiety via a Buchwald-Hartwig amination reaction to yield the target compound.

Caption: Overall synthetic route.

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps.

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Conditions | Yield (%) | Purity (%) |

| 1 | Reduction | 1,3-Difluoro-2-nitrobenzene | Fe powder, NH₄Cl | Ethanol/H₂O | Reflux, 2-4 h | 85-95 | >98 (by GC) |

| 2 | Buchwald-Hartwig Amination | 2,6-Difluoroaniline, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | 100-110 °C, 12-24 h | 70-85 | >98 (by HPLC) |

Experimental Protocols